2-Acetoxy-5-fluorobenzylacetate
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Overview
Description
2-Acetoxy-5-fluorobenzylacetate is a chemical compound with the molecular formula C11H11FO4 and a molecular weight of 226.20 g/mol. It has gained significant attention in recent years due to its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 2-Acetoxy-5-fluorobenzylacetate typically involves the acetylation of 5-fluorobenzyl alcohol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Acetoxy-5-fluorobenzylacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions can replace the fluorine atom to form hydroxyl derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway .
Scientific Research Applications
2-Acetoxy-5-fluorobenzylacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-5-fluorobenzylacetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The fluorine atom in the aromatic ring can influence the compound’s reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
2-Acetoxy-5-fluorobenzylacetate can be compared with other similar compounds such as:
2-Acetoxybenzylacetate: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
5-Fluorobenzylacetate:
2-Acetoxy-4-fluorobenzylacetate: Similar structure but with the fluorine atom in a different position, leading to different reactivity and interactions.
The presence of both the acetoxy and fluorine groups in this compound makes it unique and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10FO4- |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(2-acetyloxy-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H11FO4/c1-7(13)16-10-4-3-9(12)6-8(10)2-5-11(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)/p-1 |
InChI Key |
LBIOYOGWFXPJCL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)F)CCC(=O)[O-] |
Origin of Product |
United States |
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